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Compound of Interest

Compound Name: 2-(1H-indol-2-yl)phenol

Cat. No.: B186791 Get Quote

Introduction

2-(1H-indol-2-yl)phenol is a heterocyclic compound of significant interest in medicinal

chemistry and materials science due to the presence of both indole and phenol moieties. The

indole ring is a common scaffold in numerous biologically active compounds, while the phenolic

hydroxyl group provides a site for further functionalization and imparts antioxidant properties. A

thorough spectroscopic analysis is paramount for the unambiguous structure elucidation and

purity assessment of this compound, which is crucial for its application in research and drug

development. This guide provides a comprehensive overview of the spectroscopic

characterization of 2-(1H-indol-2-yl)phenol, including detailed experimental protocols and

representative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform

Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,

providing detailed information about the chemical environment of individual protons and carbon

atoms.

Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-(1H-indol-2-
yl)phenol.
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Table 1: ¹H NMR (500 MHz, DMSO-d₆) Spectroscopic Data for 2-(1H-indol-2-yl)phenol

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

11.45 br s 1H Indole N-H

9.80 s 1H Phenolic O-H

7.65 d 1H Ar-H

7.45 d 1H Ar-H

7.20 - 7.10 m 2H Ar-H

7.05 t 1H Ar-H

6.95 t 1H Ar-H

6.85 d 1H Ar-H

6.70 s 1H Indole C3-H

Table 2: ¹³C NMR (125 MHz, DMSO-d₆) Spectroscopic Data for 2-(1H-indol-2-yl)phenol
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Chemical Shift (δ, ppm) Assignment

155.0 Phenolic C-O

137.5 Indole C-N

136.0 Indole C7a

129.0 Ar-C

128.5 Ar-C

125.0 Indole C3a

122.0 Ar-C

121.5 Ar-C

120.0 Indole C5

119.5 Indole C6

115.0 Ar-C

112.0 Indole C4

111.5 Indole C7

101.0 Indole C3

Experimental Protocol: NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2-(1H-indol-2-yl)phenol.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a 500 MHz NMR spectrometer equipped with a broadband probe.
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Tune and match the probe for both ¹H and ¹³C frequencies.

Shim the magnetic field to achieve optimal resolution.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the range of -2 to 14 ppm.

Use a 30° pulse angle and a relaxation delay of 2 seconds.

Accumulate 16 scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Set the spectral width to cover the range of 0 to 200 ppm.

Use a 30° pulse angle and a relaxation delay of 2 seconds.

Accumulate 1024 scans.

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase correct the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 for

¹H and δ 39.52 for ¹³C).

Integrate the signals in the ¹H NMR spectrum.

Visualization: NMR Experimental Workflow
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-(1H-indol-2-yl)phenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186791#spectroscopic-analysis-of-2-1h-indol-2-yl-
phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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